molecular formula C18H20N2O3S B2840752 ethyl 2-ethyl-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 123044-05-3

ethyl 2-ethyl-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No. B2840752
CAS RN: 123044-05-3
M. Wt: 344.43
InChI Key: JSQQPPIJDHTZAX-UHFFFAOYSA-N
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Description

The compound is a derivative of thiazolopyrimidine, which is a class of compounds known to exhibit various biological activities . It has a complex structure with multiple functional groups, including an ethyl ester, a thiazole ring fused with a pyrimidine ring, and a phenyl ring.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiazole and pyrimidine rings are likely to be planar, while the phenyl ring could introduce some degree of non-planarity into the structure. The exact structure would depend on the specific spatial arrangement of these groups .

Scientific Research Applications

Synthetic Pathways and Chemical Reactions Research on ethyl 2-ethyl-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives often revolves around their synthesis and the exploration of chemical reactions they undergo. For instance, Kappe and Roschger (1989) delved into the synthesis and reactions of Biginelli-compounds, a class of chemicals related to the requested compound, demonstrating methods to create pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines through condensation reactions (Kappe & Roschger, 1989). Similarly, Youssef et al. (2011) synthesized ethyl 7-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate and further transformed it into related heterocyclic systems, revealing its potential for generating new bioactive compounds (Youssef et al., 2011).

Biological Activities and Applications The diverse chemical reactions and structural modifications possible with this compound derivatives pave the way for their exploration in biological contexts. Research by Youssef et al. (2013) on similar compounds highlights the synthesis of new heterocycles that exhibit significant biological activities, suggesting their potential use in drug development (Youssef et al., 2013). Additionally, Farag et al. (2008) reported on the antimicrobial evaluation of new pyrimidine derivatives synthesized using ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate, indicating the antimicrobial potential of such compounds (Farag et al., 2008).

Structural and Conformational Studies Understanding the structural and conformational aspects of this compound derivatives is crucial for their application in medicinal chemistry and material science. Nagarajaiah and Begum (2014) conducted a study focusing on the structural modifications leading to changes in supramolecular aggregation of thiazolo[3,2-a]pyrimidines, offering insights into their conformational features which are essential for designing compounds with desired physical and chemical properties (Nagarajaiah & Begum, 2014).

properties

IUPAC Name

ethyl 2-ethyl-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-4-13-16(21)20-15(12-9-7-6-8-10-12)14(17(22)23-5-2)11(3)19-18(20)24-13/h6-10,13,15H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSQQPPIJDHTZAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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